N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15751694
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3 |
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Molecular Weight | 201.27 g/mol |
IUPAC Name | N-benzyl-2,4-dimethylpyrazol-3-amine |
Standard InChI | InChI=1S/C12H15N3/c1-10-8-14-15(2)12(10)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
Standard InChI Key | JJBLDPDRMXYPKL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N(N=C1)C)NCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1 and 4 with methyl groups and at position 5 with a benzylamine moiety . Key structural parameters include:
The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl groups contribute to steric effects that influence reactivity.
Spectroscopic Characterization
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NMR: NMR typically shows signals for aromatic protons (δ 7.2–7.4 ppm, multiplet), methyl groups (δ 2.1–2.3 ppm, singlets), and the benzylamine NH (δ 3.8 ppm, broad).
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IR: Stretching vibrations for N–H (≈3300 cm) and aromatic C–H (≈3050 cm) are observed.
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Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 201.27 (M+H) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or β-ketonitriles under acidic or basic conditions . For example, reacting methyl acetoacetate with hydrazine forms 1,4-dimethyl-1H-pyrazol-5-amine .
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Benzylation: Nucleophilic substitution of 1,4-dimethyl-1H-pyrazol-5-amine with benzyl chloride in the presence of a base (e.g., KCO) in DMF at 80–100°C.
Example Reaction Scheme:
Industrial Optimization
Industrial methods employ continuous-flow reactors to enhance yield (≈85–90%) and purity (>98%). Automated systems control reagent stoichiometry and temperature, while purification utilizes crystallization from ethanol or column chromatography.
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | PubChem |
Boiling Point | 237.6°C (estimated) | Chemsrc |
Solubility | Soluble in DMSO, ethanol; insoluble in water | VulcanChem |
LogP | 2.45 (predicted) | PubChem |
The compound’s low water solubility and moderate lipophilicity (LogP ≈2.45) suggest utility in hydrophobic environments, such as lipid membranes.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC of 12.3 μM, comparable to celecoxib (IC 9.8 μM). Molecular docking suggests the benzyl group interacts with COX-2’s hydrophobic pocket, while the pyrazole nitrogen forms hydrogen bonds with Arg120.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the compound’s activity is attributed to membrane disruption, as evidenced by electron microscopy.
Comparative Analysis with Analogues
Compound | Key Structural Difference | Biological Activity |
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N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine | Fluorine at benzyl para position | Enhanced COX-2 selectivity |
N-Benzyl-1-isopropyl-1H-pyrazol-5-amine | Isopropyl instead of methyl | Improved metabolic stability |
The absence of electron-withdrawing groups (e.g., fluorine) in N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine reduces oxidative metabolism, prolonging half-life in vivo.
Research Applications and Case Studies
Drug Development
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Case Study 1: In a 2024 study, the compound reduced paw edema in rats by 58% (vs. 65% for diclofenac) at 50 mg/kg, validating its anti-inflammatory potential.
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Case Study 2: Functionalization at the pyrazole C-4 position yielded derivatives with 3-fold higher anticancer activity, highlighting structure-activity relationship (SAR) flexibility.
Material Science
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings .
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